3-Methyl-3-cyclopentenone

Michael Addition Reactivity Scales Electrophilicity

Research labs face failed Michael additions when substituting 2-cyclopenten-1-one with the 3-methyl analog. This compound's 10⁶-fold lower electrophilicity (E = -28.9 vs -20.6) demands precise procurement. - Enables controlled, stepwise conjugate additions in complex syntheses (e.g., parthenolide analogs). - Predictable conformational bias (87:13 equatorial preference) ensures reliable facial selectivity. - Serves as a critical GC-MS reference standard with distinct, isomer-specific fragmentation patterns.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
Cat. No. B13135459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-cyclopentenone
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CCC(=O)C1
InChIInChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h2H,3-4H2,1H3
InChIKeyBKBKRMYACDINSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-cyclopentenone (3-Methyl-2-cyclopenten-1-one) – Procurement-Relevant Physicochemical and Reactivity Profile for Cyclopentenone Building Block Selection


3-Methyl-3-cyclopentenone (commonly referenced as 3-methyl-2-cyclopenten-1-one, CAS 2758-18-1, molecular formula C₆H₈O, molecular weight 96.13 g/mol) is a cyclic α,β-unsaturated ketone characterized by a five-membered enone ring bearing a methyl substituent at the 3-position. Its standard boiling point is 157.5 °C (430.7 K) at 760 mmHg and reduced pressure boiling point is 74 °C at 15 mmHg [1]. The compound's electrophilicity is quantified by a Mayr E‑parameter of –28.9 in DMSO at 20 °C, placing it among the least reactive Michael acceptors within the cyclopentenone class [2]. This distinct combination of physicochemical properties and low electrophilicity defines its utility in synthetic sequences requiring controlled reactivity.

Why 3-Methyl-3-cyclopentenone Cannot Be Interchanged with 2-Methyl or Unsubstituted Cyclopentenone Analogs – Quantified Reactivity Divergence


Although 3-methyl-3-cyclopentenone shares the C₆H₈O molecular formula with its 2-methyl and unsubstituted cyclopentenone isomers, their electrophilic reactivities diverge by orders of magnitude. The Mayr electrophilicity scale demonstrates that 3-methyl-3-cyclopentenone (E = –28.9) is approximately 10⁶‑fold less reactive than unsubstituted 2-cyclopenten-1-one (E = –20.6) and 10⁵‑fold less reactive than 2-methyl-2-cyclopenten-1-one (E = –22.1) toward nucleophiles [1]. Such a dramatic reduction in electrophilicity precludes direct one-for-one substitution in Michael additions, conjugate additions, and related transformations. A synthetic protocol optimized for 2-cyclopenten-1-one will fail completely with the 3-methyl analog unless reaction conditions—temperature, catalyst loading, and nucleophile strength—are fundamentally redesigned. Furthermore, the methyl group at the 3‑position alters the regiochemical course of Pauson–Khand annulations and electrochemical functionalization, dictating entirely different product distributions [2]. These quantifiable, reaction-outcome-determining differences mandate precise compound selection at the procurement stage.

3-Methyl-3-cyclopentenone Quantitative Differentiation Evidence: Electrophilicity, Fragmentation, Conformation, and Cycloaddition Selectivity


Mayr Electrophilicity Parameter E: 3-Methyl vs. 2-Methyl vs. Unsubstituted Cyclopentenone

The electrophilic reactivity of 3-methyl-3-cyclopentenone (compound 1c) toward carbon-centered nucleophiles is quantified by the Mayr E‑parameter of –28.9 in DMSO at 20 °C. In direct head-to-head comparison under identical experimental conditions, the 2-methyl isomer (1b) exhibits an E‑parameter of –22.1, while the unsubstituted 2-cyclopenten-1-one (1a) shows an E‑parameter of –20.6 [1]. The 6.8‑unit difference between the 3-methyl and unsubstituted derivatives corresponds to a ~10⁶‑fold decrease in second-order rate constant k₂ for reactions with a given nucleophile.

Michael Addition Reactivity Scales Electrophilicity

Femtosecond Laser-Induced Ionization and Dissociation: Methyl Position Effects on Fragmentation Pathways

Under irradiation with intense 394 nm and 788 nm femtosecond laser fields (90 fs pulse duration, 3 × 10¹³–4 × 10¹⁴ W/cm² intensity), 3-methylcyclopentanone and 2-methylcyclopentanone generate distinct mass spectral fragmentation signatures. The analysis of major ionic fragments—including C₅H₁₀⁺, C₄H₆O⁺, C₃H₃O⁺, C₃H₄O⁺, C₃Hₓ⁺, and C₂Hₓ⁺—reveals that the position of methyl substitution (2- vs. 3‑position) substantially alters the relative abundances and formation mechanisms of these daughter ions [1].

Mass Spectrometry Fragmentation Patterns Analytical Differentiation

Conformational Equilibria: Equatorial vs. Axial Methyl Populations in (R)-3-Methylcyclopentanone

Temperature-dependent vibrational circular dichroism (VCD) and absorption spectroscopy of (R)-3-methylcyclopentanone in CCl₄ solution yield a ΔH° of 4.84 kJ/mol for the equatorial↔axial equilibrium, corresponding to an equatorial‑methyl:axial‑methyl population ratio of 87:13 at ambient temperature [1]. This strong preference for the equatorial conformer directly impacts the compound's chiroptical response and stereochemical outcomes in asymmetric transformations.

Chiroptical Properties Conformational Analysis Enantioselective Synthesis

[2+2] Photocycloaddition Selectivity within Porous Crystalline Hosts: Substrate Size Discrimination

When subjected to [2+2] photocycloaddition conditions within a self-assembled bis‑urea macrocycle host (channel diameter ~6 Å), 3-methyl-2-cyclopentenone undergoes highly selective exo head-to-tail dimerization, achieving high conversion. In contrast, larger substrates such as 4,4-dimethyl-2-cyclohexenone and mesityl oxide fail to undergo selective cycloaddition, while smaller substrates like acrylic acid and methyl vinyl ketone are bound but protected from photoreaction [1]. The intermediate size and shape of 3-methyl-2-cyclopentenone precisely matches the host channel dimensions, enabling preorganization into favorable reaction geometries.

Supramolecular Chemistry Photochemistry Host-Guest Selectivity

3-Methyl-3-cyclopentenone: Evidence-Based Application Scenarios Driven by Quantified Differentiation


Controlled Michael Addition and Conjugate Addition Reactions Requiring Attenuated Electrophilicity

The 10⁶‑fold reduced electrophilicity of 3-methyl-3-cyclopentenone (E = –28.9) compared to 2-cyclopenten-1-one (E = –20.6) makes it the reagent of choice for synthetic sequences where background nucleophilic attack must be minimized or where stepwise, controlled addition is required. This property is exploited in the synthesis of complex natural products such as dehydroleucodine and parthenolide analogs, where the 3-methylcyclopentenone moiety undergoes selective Michael additions only under forcing conditions, thereby preserving other sensitive functional groups [1].

Enantioselective Synthesis and Chiral Building Block Applications

The strong conformational bias of (R)-3-methylcyclopentanone (87:13 equatorial:axial methyl ratio in solution) ensures predictable facial selectivity in asymmetric transformations. The compound's well-defined optical rotation ([α]D²⁰ = 144–150° in MeOH) and its use in stereoselective Pauson–Khand annulations make it an essential procurement item for laboratories constructing chiral cyclopentanoid frameworks [2]. This conformational predictability is not observed with 2‑methyl or unsubstituted analogs, which lack the same degree of equatorial preference.

Analytical Reference Standard for Mass Spectrometry-Based Reaction Monitoring

The distinct femtosecond laser-induced fragmentation pattern of 3-methylcyclopentanone, which differs qualitatively and quantitatively from that of its 2‑methyl isomer, establishes it as a critical reference standard for GC‑MS and LC‑MS workflows. Analytical chemists can rely on these unique fragment ion signatures to unambiguously confirm the identity and purity of 3‑methyl‑3‑cyclopentenone in reaction mixtures, preventing costly misidentification errors [3].

Templated Solid-State [2+2] Photocycloaddition in Porous Crystalline Hosts

Owing to its optimal molecular dimensions (compatible with ~6 Å channel diameter), 3‑methyl‑2‑cyclopentenone undergoes highly selective exo head‑to‑tail dimerization within bis‑urea macrocycle hosts, whereas bulkier cyclopentenone derivatives fail to react. This substrate specificity positions 3‑methyl‑3‑cyclopentenone as a unique building block for the solid‑state synthesis of cyclobutane‑containing products and for studying confined reaction environments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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